molecular formula C10H7NO2 B107793 Isoquinoline-3-carboxylic Acid CAS No. 6624-49-3

Isoquinoline-3-carboxylic Acid

Cat. No. B107793
CAS RN: 6624-49-3
M. Wt: 173.17 g/mol
InChI Key: KVMMIDQDXZOPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-3-carboxylic acid (IQ3CA) is a compound that has garnered interest due to its potential applications in medicinal chemistry. It is a structural analog of the amino acid phenylalanine and is often used as a core element in peptide-based drugs . The compound's structure allows for the exploration of its conformational space, which is crucial for understanding its reactivity and interaction with biological targets .

Synthesis Analysis

The synthesis of IQ3CA and its derivatives has been approached through various strategies. One method involves the Pictet-Spengler reaction on substituted tyrosine followed by catalytic dehalogenation to yield 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid with high optical purity . Another approach utilizes cyclocondensation and subsequent cyclopropanation to produce 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . Additionally, a combination of [2+2+2]- and [4+2]-cycloaddition reactions has been employed to synthesize novel Tic derivatives . These methods highlight the versatility and creativity in the synthesis of IQ3CA-related compounds.

Molecular Structure Analysis

The molecular structure of IQ3CA has been studied using various spectroscopic and computational techniques. The most stable conformers of IQ1CA and IQ3CA have been determined, and their geometries optimized using high-level computational methods. Vibrational modes, electronic properties, and thermodynamic properties have been investigated to provide a comprehensive understanding of the molecule's structure and behavior .

Chemical Reactions Analysis

IQ3CA and its derivatives participate in a variety of chemical reactions. For instance, the reaction of aminopyrazoles with aldehydes in acidic media leads to the formation of pyrazolo[3,4-c]isoquinoline derivatives through a process similar to the Pictet-Spengler condensation . In mass spectrometry studies, substituted isoquinolines have shown a propensity to form carboxylic acids after collision-induced dissociation, which is significant for the characterization of drug candidates .

Physical and Chemical Properties Analysis

The physical and chemical properties of IQ3CA have been explored through experimental and theoretical techniques. The LUMO-HOMO energy gap has been determined to explain charge transfer within the molecule. Molecular electrostatic potential and total electron density maps have been used to identify reactive sites. Additionally, NMR chemical shifts have been calculated to aid in the structural elucidation of IQ3CA and its derivatives .

Scientific Research Applications

1. Antibacterial Activity

  • Application Summary: Isoquinoline-3-carboxylic Acid (IQ3CA) has been found to have significant antibacterial activity against various plant bacteria .
  • Methods of Application: The antibacterial activity of IQ3CA was evaluated in vitro against three plant bacteria .
  • Results: IQ3CA demonstrated significant antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL .

2. Therapeutic Potential

  • Application Summary: Quinoline, which includes Isoquinoline-3-carboxylic Acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
  • Methods of Application: Various derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results: The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

3. Free-Radical Scavenging

  • Application Summary: New derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid have been found to have free-radical scavenging activity .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

4. Antifungal Activity

  • Application Summary: Isoquinoline-3-carboxylic Acid has been found to have significant antifungal activity .
  • Methods of Application: The antifungal activity of Isoquinoline-3-carboxylic Acid was evaluated in vitro .
  • Results: Isoquinoline-3-carboxylic Acid demonstrated significant antifungal activity, with inhibition rates of 94.67%, 96.19%, and 97.27%, respectively, at a concentration of 50 μg/mL, comparable to the positive control kasugamycin .

5. Drug Design

  • Application Summary: Quinoline, which includes Isoquinoline-3-carboxylic Acid, has been used as a core template in drug design .
  • Methods of Application: Various derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results: The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

6. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic Acid

  • Application Summary: New strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been developed .
  • Methods of Application: The synthesis involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .
  • Results: The specific results or outcomes obtained are not detailed in the source .

7. Antifungal Activity

  • Application Summary: Isoquinoline-3-carboxylic Acid has been found to have significant antifungal activity .
  • Methods of Application: The antifungal activity of Isoquinoline-3-carboxylic Acid was evaluated in vitro .
  • Results: Isoquinoline-3-carboxylic Acid demonstrated significant antifungal activity, with inhibition rates of 94.67%, 96.19%, and 97.27%, respectively, at a concentration of 50 μg/mL, comparable to the positive control kasugamycin .

8. Drug Design

  • Application Summary: Quinoline, which includes Isoquinoline-3-carboxylic Acid, has been used as a core template in drug design .
  • Methods of Application: Various derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results: The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

9. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic Acid

  • Application Summary: New strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been developed .
  • Methods of Application: The synthesis involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

IQ3CA should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

IQ3CA holds promise as a lead compound with antibacterial properties against plant diseases . It has also been suggested that the use of multiple isoquinoline-3-carboxylic acid moieties as pharmacophores in the same molecule could be a useful strategy for the design of anti-tumor drugs .

properties

IUPAC Name

isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919666
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-3-carboxylic Acid

CAS RN

91544-03-5, 6624-49-3
Record name 3-Acetylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoquinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CARBOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-isoquinolinecarboxylic acid (51.6 mg, 0.30 mmol) in anhydrous DMF (3 mL) was added N,N-diisopropylethylamine (0.10 mL, 0.6 mmol), HOBT (48.3 mg, 0.36 mmol), EDC (68.6 mg, 0.36 mmol) and N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine (100 mg, 0.30 mmol). The resultant solution was stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (40 mL), brine (15 mL) and H2O (5 mL) and the two layers mixed vigorously for 15 minutes. The layers were separated and the organic layer washed with brine (5×15 mL), dried (Na2SO4), filtered and concentrated in vacuo. Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1) gave the free base of the title compound (79.2 mg, 54%) as a white foam.
Quantity
51.6 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48.3 mg
Type
reactant
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step One
Name
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline-3-carboxylic Acid
Reactant of Route 2
Isoquinoline-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Isoquinoline-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Isoquinoline-3-carboxylic Acid
Reactant of Route 5
Isoquinoline-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Isoquinoline-3-carboxylic Acid

Citations

For This Compound
601
Citations
YL Janin, E Roulland, A Beurdeley-Thomas… - Journal of the …, 2002 - pubs.rsc.org
In connection with our research of new antitumor compounds, previously undescribed approaches to the 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid 9 are reported here. Two …
Number of citations: 35 pubs.rsc.org
F Gao, H Liu, L Li, J Guo, Y Wang, M Zhao… - Bioorganic & Medicinal …, 2015 - Elsevier
… We previously reported that conjugation of isoquinoline-3-carboxylic acid with amino … isoquinoline-3-carboxylic acid. Although the anti-tumor potency of isoquinoline-3-carboxylic acid …
Number of citations: 14 www.sciencedirect.com
R Kanimozhi, V Arjunan, S Mohan - Journal of Molecular Structure, 2020 - Elsevier
… 1–carboxylic acid (IQ1CA) and isoquinoline–3–carboxylic acid (IQ3CA) are determined and the … Isoquinoline–3–carboxylic acid is a synthetic intermediate that has been used to design …
Number of citations: 6 www.sciencedirect.com
P Kumar, AK Singh, V Raj, A Rai, S Maity… - Future science …, 2017 - Future Science
Aim: 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) was synthesized and evaluated for in-vivo antiproliferative action in diethylnitrosamine-induced …
Number of citations: 14 www.future-science.com
Q Feng, M Zhao, T Gan, H Zhu, Y Wang… - Journal of Materials …, 2016 - pubs.rsc.org
… The conjugate of 1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and RGDF can target P-selectin in particular. Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline is an endogenous …
Number of citations: 12 pubs.rsc.org
M Zheng, Y Yang, M Zhao, X Zhang, J Wu… - European journal of …, 2011 - Elsevier
… vitro anti-tumoral activity of isoquinoline-3-carboxylic acid is at least 80-… isoquinoline-3-carboxylic acid is a desirable lead compound. The modification of isoquinoline-3-carboxylic acid …
Number of citations: 12 www.sciencedirect.com
P Jansa, V Macháček, P Nachtigall, V Wsól… - Molecules, 2007 - mdpi.com
Syntheses of 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine and its coordination compounds with Cu 2+ , Co 2+ , Co 3+ , or Fe 3+ are described. …
Number of citations: 3 www.mdpi.com
P Mishra, V Raj, AS Bhadauria, AK Singh, A Rai… - Biomedicine & …, 2018 - Elsevier
In this study, we investigated the in vivo antiproliferative activity of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in dimethylhydrazine (DMH) induced colorectal …
Number of citations: 11 www.sciencedirect.com
KK Jovanović, M Tanić, I Ivanović, N Gligorijević… - Journal of inorganic …, 2016 - Elsevier
… work, seven new compounds of the general formula [Ru(η 6 -p-cymene)(L 1–7 )Cl] were synthesized and characterized, of which the complex with L = isoquinoline-3-carboxylic acid (…
Number of citations: 23 www.sciencedirect.com
M Du, RQ Zou, RQ Zhong, Q Xu - Inorganica chimica acta, 2007 - Elsevier
… From the aforementioned discussion, we can presume that isoquinoline-3-carboxylic acid is … isolated under general conditions with isoquinoline-3-carboxylic acid, and the assembled …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.